ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)-2-propenoate
Overview
Description
Ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)-2-propenoate is a chemical compound with the molecular formula C11H13NO3 . It is also known as (E)-ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented .Scientific Research Applications
1. Synthesis and Chemical Transformations
Ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)-2-propenoate is involved in various chemical syntheses and transformations. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of complex tetrahydropyridine structures with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, it plays a role in the synthesis of pyrrole-annulated heterocyclic systems, which are used in various chemical applications (Santo, Costi, Massa, & Artico, 1998).
2. Application in Polymer Chemistry
In the field of polymer chemistry, this compound has been utilized in radical polymerization processes. It acts as an effective chain transfer reagent in the polymerization of methyl methacrylate, styrene, and n-butyl acrylate, influencing the molecular weights and properties of the resulting polymers (Colombani, Beliard, & Chaumont, 1996).
3. Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. For instance, certain pyrrole compounds derived from this chemical have demonstrated significant antimicrobial activities (Mulwad, Pawar, & Chaskar, 2008).
4. Contribution to Organic Synthesis
This compound is a key substrate in various organic synthesis processes. It is used to produce complex organic structures, such as dihydropyridines and pyrrole derivatives, which have applications in chemical research and development (Cui, Wang, Lin, & Wang, 2007).
Properties
IUPAC Name |
ethyl (E)-3-(4-formyl-1-methylpyrrol-2-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)5-4-10-6-9(8-13)7-12(10)2/h4-8H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLATUVLJJHNP-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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